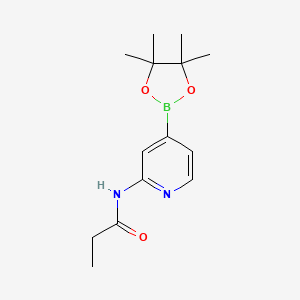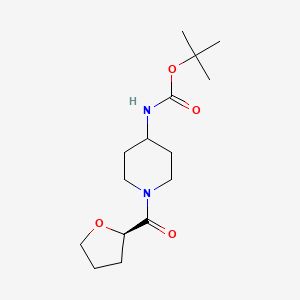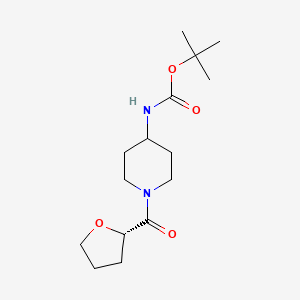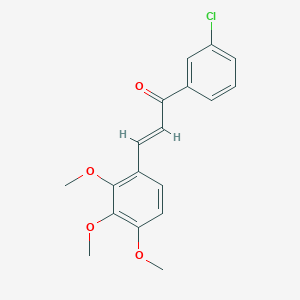
4-Chloro-5-methoxy-2,6-dimethylpyrimidine
説明
4-Chloro-5-methoxy-2,6-dimethylpyrimidine (CMMP) is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. CMMP is a heterocyclic compound with a molecular formula of C7H9ClN2O and a molecular weight of 178.6 g/mol.
科学的研究の応用
Co-crystal Design and Characterization
4-Chloro-5-methoxy-2,6-dimethylpyrimidine has been utilized in the design of co-crystals involving various carboxylic acids. These co-crystals, characterized by single-crystal X-ray diffraction, demonstrate significant potential in materials science for creating compounds with tailored properties. The interaction of the pyrimidine with carboxylic acids through hydrogen bonding leads to diverse cocrystals, showcasing the pyrimidine's versatility in forming supramolecular structures (Rajam et al., 2018).
Antifungal Applications
Derivatives of this compound have demonstrated antifungal effects against significant types of fungi, such as Aspergillus terreus and Aspergillus niger. These derivatives are synthesized through nucleophilic displacement, indicating potential development as antifungal agents. The ability to target specific fungi with synthesized compounds opens avenues for new antifungal medications or agricultural chemicals (Jafar et al., 2017).
Antiviral Research
Compounds derived from this compound have shown inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. This research underlines the compound's potential as a base for developing antiretroviral drugs, highlighting its application in the fight against viral infections (Hocková et al., 2003).
Charge Transfer Complexation
This compound has been studied for its ability to form charge transfer complexes with sigma-acceptor iodine. These interactions are crucial for understanding the electron-donor capabilities of pyrimidine derivatives and their potential applications in electronic materials or sensors (Rabie et al., 2007).
Antiangiogenic Potential
A study exploring synthetic compounds derived from this compound for antiangiogenic effects showed promising results. These compounds' theoretical calculations suggest their potential as powerful antiangiogenic agents, which could be significant for cancer treatment and other diseases characterized by abnormal angiogenesis (Jafar & Hussein, 2021).
特性
IUPAC Name |
4-chloro-5-methoxy-2,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-4-6(11-3)7(8)10-5(2)9-4/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUFZLUXHNPYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743763 | |
| Record name | 4-Chloro-5-methoxy-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286784-01-7 | |
| Record name | 4-Chloro-5-methoxy-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid](/img/structure/B3096515.png)



![2-methyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B3096558.png)
![N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3096564.png)
![Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B3096571.png)
![5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline](/img/structure/B3096575.png)
![tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3096585.png)



